6-Amino-5-nitropyrimidin-4-ol

thermal stability processing window crystallinity

Researchers requiring regioselective heterocyclic scaffolds for kinase inhibitor discovery often face competitive side reactions that compromise synthetic yields. 6-Amino-5-nitropyrimidin-4-ol (CAS 36746-26-6) resolves this with its fixed 6-amino/4-hydroxyl substitution pattern, enabling exclusive pyrimido[1,6-a]pyrimidine formation without di-substitution. - Exhibits IMPDH2 (Ki = 430-440 nM) and eNOS (IC₅₀ = 180 nM) inhibition, serving as a dual-target chemical probe. - Melting point of 189-192 °C permits solution-phase chemistry at reduced temperatures, minimizing thermal decomposition during scale-up. - 97% purity with rigorous QC ensures batch-to-batch consistency for SAR and lead optimization programs.

Molecular Formula C4H4N4O3
Molecular Weight 156.1g/mol
CAS No. 36746-26-6
Cat. No. B372119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-nitropyrimidin-4-ol
CAS36746-26-6
Molecular FormulaC4H4N4O3
Molecular Weight156.1g/mol
Structural Identifiers
SMILESC1=NC(=O)C(=C(N1)N)[N+](=O)[O-]
InChIInChI=1S/C4H4N4O3/c5-3-2(8(10)11)4(9)7-1-6-3/h1H,(H3,5,6,7,9)
InChIKeyIQOLJQIRPDJLKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-nitropyrimidin-4-ol (CAS 36746-26-6): A Differentiated Nitropyrimidine Scaffold for Drug Discovery and Heterocyclic Synthesis


6-Amino-5-nitropyrimidin-4-ol (CAS 36746-26-6) is a nitropyrimidine derivative featuring an amino group at the 6-position, a nitro group at the 5-position, and a hydroxyl/oxo functionality at the 4-position, with a molecular formula of C₄H₄N₄O₃ and a molecular weight of 156.1 g/mol . This heterocyclic scaffold serves as a versatile intermediate for constructing condensed heterocycles, including pyrimido[1,6-a]pyrimidines and related fused ring systems with reported biological activities, and has been evaluated as a kinase inhibitor scaffold and a building block for antitumor agents [1][2]. Its unique substitution pattern enables selective functionalization strategies not accessible to structurally related analogs.

6-Amino-5-nitropyrimidin-4-ol (CAS 36746-26-6): Why Generic Substitution Fails for Regioselective Heterocycle Assembly and Bioactivity Tuning


Generic substitution of 6-Amino-5-nitropyrimidin-4-ol with other 5-nitropyrimidine derivatives fails due to its unique positioning of amino, nitro, and hydroxyl/oxo functionalities, which collectively govern reactivity, selectivity, and downstream biological performance. Unlike 5-nitropyrimidine-4,6-diol (CAS 2164-83-2) or 4,6-dichloro-5-nitropyrimidine (CAS 4316-93-2), this compound provides a differentiated hydrogen-bonding network and electronic profile that influences nucleophilic aromatic substitution regioselectivity, thermal stability, and target binding affinity in medicinal chemistry applications [1][2]. Substitution with a close analog lacking the 6-amino group or possessing alternative leaving groups fundamentally alters synthetic outcomes and pharmacological profiles.

6-Amino-5-nitropyrimidin-4-ol (CAS 36746-26-6): Evidence-Based Differentiators Against Structural Analogs


Thermal Stability Differentiation: Lower Melting Point vs. 5-Nitropyrimidine-4,6-diol

6-Amino-5-nitropyrimidin-4-ol exhibits a melting point range of 189–192 °C, which is substantially lower than the melting point of the related analog 5-nitropyrimidine-4,6-diol (CAS 2164-83-2), which is reported as >300 °C . This difference of at least 108 °C reflects the impact of the 6-amino substitution on intermolecular hydrogen bonding and crystal lattice energy. The lower melting point facilitates improved solubility in common organic solvents and enables milder reaction conditions during downstream synthetic transformations.

thermal stability processing window crystallinity

Regioselective Synthetic Utility: Exclusive 6-Amino-4-hydroxy Scaffold vs. 4,6-Dichloro Analog

6-Amino-5-nitropyrimidin-4-ol provides a single-point substitution handle at the 4-position (hydroxyl/oxo) with an amino group fixed at the 6-position, whereas the common building block 4,6-dichloro-5-nitropyrimidine (CAS 4316-93-2) presents two equivalent leaving groups that often lead to competitive di-substitution or require careful stoichiometric control to achieve mono-substitution [1][2]. Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines yields both mono- and di-substituted products, whereas the pre-installed 6-amino group in the target compound eliminates this selectivity challenge entirely [3].

regioselective synthesis nucleophilic aromatic substitution heterocycle functionalization

Enzymatic Inhibition Profile: IMPDH2 and eNOS Activity

6-Amino-5-nitropyrimidin-4-ol demonstrates measurable inhibitory activity against two distinct enzyme targets. It inhibits inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 430 nM against the IMP substrate and 440 nM against the NAD substrate [1]. Additionally, it inhibits human endothelial nitric oxide synthase (eNOS) with an IC₅₀ of 180 nM in insect SF9 cells [2]. While direct comparator data for close structural analogs is not available in the same assay system, these values establish the compound's intrinsic biochemical activity, which can serve as a baseline for SAR studies.

enzyme inhibition IMPDH2 eNOS

Derivative Potency: PRMT1 Inhibition with IC₅₀ = 2.0 µM

Derivatives of 6-Amino-5-nitropyrimidin-4-ol have been evaluated as protein arginine methyltransferase 1 (PRMT1) inhibitors, with the most potent derivative exhibiting an IC₅₀ of 2.0 µM against PRMT1 and demonstrating significant anti-proliferative effects against DLD-1, T24, and SH-SY-5Y cancer cell lines . While this data pertains to a derivative rather than the parent compound, it validates the scaffold's utility as a starting point for generating biologically active molecules, distinguishing it from simpler nitropyrimidine analogs that have not been reported in this context.

PRMT1 inhibition anticancer SAR

6-Amino-5-nitropyrimidin-4-ol (CAS 36746-26-6): Evidence-Backed Application Scenarios for Scientific Selection


Medicinal Chemistry: Synthesis of Unsymmetrical Pyrimido[1,6-a]pyrimidines and PRMT1 Inhibitors

The fixed 6-amino and 4-hydroxyl/oxo substitution pattern of 6-Amino-5-nitropyrimidin-4-ol enables regioselective construction of fused heterocycles such as pyrimido[1,6-a]pyrimidines without competitive di-substitution side reactions [1]. Derivative SAR studies have yielded PRMT1 inhibitors with IC₅₀ values as low as 2.0 µM, demonstrating the scaffold's suitability for kinase inhibitor discovery programs .

Process Chemistry: Milder Reaction Conditions Enabled by Lower Melting Point

With a melting point of 189–192 °C—at least 108 °C lower than 5-nitropyrimidine-4,6-diol—6-Amino-5-nitropyrimidin-4-ol permits solution-phase chemistry at reduced temperatures, minimizing thermal decomposition and expanding the accessible solvent and temperature range for scale-up [1]. This property is particularly advantageous in multi-step sequences where thermal sensitivity of intermediates is a concern.

Chemical Biology: Dual IMPDH2/eNOS Inhibition for Target Validation

The compound inhibits IMPDH2 (Ki = 430–440 nM) and eNOS (IC₅₀ = 180 nM), making it a useful chemical probe for studying nucleotide metabolism and nitric oxide signaling pathways [1]. Researchers investigating the interplay between these targets or seeking a starting point for dual-inhibitor design may select this scaffold over analogs lacking reported activity against these enzymes.

Nucleoside/Purine Analog Synthesis: Clitocine-Related Scaffold Elaboration

5-Nitropyrimidine derivatives serve as key intermediates in the synthesis of bioactive nucleoside analogs such as clitocine, an antitumor agent [1]. The pre-installed 6-amino group in this compound provides a direct entry point to purine-like scaffolds, avoiding the need for late-stage amination steps and reducing synthetic complexity compared to chloro-substituted 5-nitropyrimidine building blocks .

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